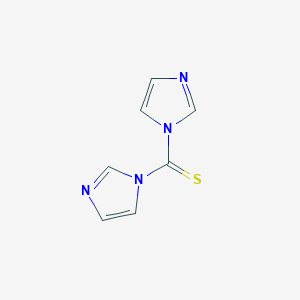

1,1'-Thiocarbonyldiimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

di(imidazol-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFNCPHFRHZCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=S)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210614 | |

| Record name | Thiocarbonyldiimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1,1'-Thiocarbonylbis(imidazole) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6160-65-2 | |

| Record name | Thiocarbonyldiimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocarbonyldiimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6160-65-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocarbonyldiimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-thiocarbonylbis(imidazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCARBONYLDIIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A75XB5AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 1,1'-Thiocarbonyldiimidazole in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile and highly reactive reagent that has carved a significant niche in the landscape of modern organic synthesis. As the sulfur analog of the well-known coupling reagent carbonyldiimidazole (CDI), TCDI offers a unique reactivity profile that makes it an indispensable tool for a variety of chemical transformations.[1][2] This technical guide provides an in-depth exploration of the core applications of TCDI, focusing on its role in the stereospecific synthesis of olefins, the deoxygenation of alcohols, and the formation of thioamides. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with the practical knowledge to effectively utilize this powerful reagent. TCDI is a stable, crystalline solid that is commercially available, though it can also be prepared by reacting thiophosgene (B130339) with two equivalents of imidazole (B134444).[2][3] Its utility stems from the facile displacement of the imidazole groups, rendering it a safer and more manageable alternative to the highly toxic thiophosgene.[2][4]

Key Applications of this compound

The synthetic utility of TCDI is most prominently demonstrated in three key areas:

-

Corey-Winter Olefination: A stereospecific method for the conversion of 1,2-diols to alkenes.

-

Barton-McCombie Deoxygenation: A radical-based deoxygenation of alcohols.

-

Thioamide and Thiocarbamate Synthesis: A straightforward method for the formation of these important functional groups.

The Corey-Winter Olefination: A Stereospecific Route to Alkenes

The Corey-Winter olefination is a powerful and reliable method for the stereospecific conversion of 1,2-diols into alkenes.[4][5] This two-step process involves the formation of a cyclic thiocarbonate from the diol using TCDI, followed by a reductive elimination, typically with a phosphite (B83602) reagent, to yield the corresponding alkene. A key advantage of this reaction is its high degree of stereospecificity: cis-diols afford cis-alkenes, and trans-diols yield trans-alkenes.[4][5] This method is particularly valuable for the synthesis of strained or highly substituted double bonds.[6]

Reaction Mechanism

The currently accepted mechanism for the Corey-Winter olefination is a two-stage process. The first stage is the formation of the cyclic thiocarbonate. The second stage involves the reaction with a phosphite, which is believed to proceed through a carbene intermediate.[5][6][7] An alternative mechanism that does not involve a free carbene has also been proposed.[5]

Quantitative Data for Corey-Winter Olefination

| Diol Substrate | Product | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| A specific 1,2-diol | Corresponding Alkene | 1) TCDI (10.0 eq), Toluene 2) P(OMe)₃ | 48 (Step 1) 48 (Step 2) | Reflux Reflux | 80 (Thiocarbonate) 93 (Alkene) | [6] |

Experimental Protocol: Synthesis of an Alkene from a 1,2-Diol

Step 1: Formation of the Cyclic Thiocarbonate [6]

-

To a solution of the 1,2-diol (1.0 eq) in toluene, add this compound (10.0 eq) at room temperature.

-

Heat the reaction mixture to reflux and stir for 48 hours.

-

Cool the mixture to room temperature and quench with 1M HCl solution.

-

Extract the organic phase with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the cyclic thiocarbonate.

Step 2: Reductive Elimination [6]

-

Dissolve the cyclic thiocarbonate (1.0 eq) in trimethyl phosphite.

-

Heat the solution to reflux and stir for 48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the desired alkene.

The Barton-McCombie Deoxygenation: A Radical Approach to Alkanes

The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a hydroxyl group from an alcohol.[8][9][10] The reaction proceeds via a two-step sequence: first, the alcohol is converted into a thiocarbonyl derivative, and second, this derivative undergoes a radical-initiated reduction.[4][11] TCDI is an excellent reagent for the initial activation of the alcohol, particularly for primary alcohols, forming a thiocarbamate derivative.[8][9] The subsequent reduction is typically carried out using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, like tributyltin hydride (Bu₃SnH).[4]

Reaction Mechanism

The mechanism of the Barton-McCombie deoxygenation is a radical chain reaction. It involves the formation of an alkyl radical intermediate, which then abstracts a hydrogen atom to give the deoxygenated product.[4][10]

Substrate Scope and Yields

The Barton-McCombie reaction is effective for the deoxygenation of a wide range of alcohols. While secondary alcohols are excellent substrates, the use of TCDI makes this method particularly suitable for primary alcohols.[8][9]

| Alcohol Substrate | Product | Reagents | Yield (%) | Reference |

| Primary Alcohol | Alkane | 1) TCDI 2) Bu₃SnH, AIBN | Generally Good | [8][9] |

| Secondary Alcohol in a complex nucleoside | Deoxygenated nucleoside | 1) TCDI 2) Bu₃SnH, AIBN | High | [11] |

| Hindered Secondary Alcohol | Alkane | 1) TCDI 2) Bu₃SnH, AIBN | Good | [11] |

Experimental Protocol: General Procedure for Barton-McCombie Deoxygenation

Step 1: Formation of the Thiocarbamate

-

To a solution of the alcohol (1.0 eq) in a suitable aprotic solvent (e.g., THF, toluene), add this compound (1.1 - 1.5 eq).

-

The reaction is often performed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction mixture containing the thiocarbamate can often be used directly in the next step after removal of any precipitated imidazole hydrochloride, if formed.

Step 2: Radical Reduction

-

To the solution of the thiocarbamate, add tributyltin hydride (1.1 - 1.5 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux (typically in toluene, ~110 °C) under an inert atmosphere.

-

Monitor the reaction by TLC until the thiocarbamate is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then purified, often involving a workup to remove the tin byproducts (e.g., by treatment with KF or I₂), followed by column chromatography.

Synthesis of Thioamides and Thiocarbamates

TCDI serves as an excellent thiocarbonylating agent for the synthesis of thioamides and thiocarbamates from primary and secondary amines.[2][11] The reaction is generally high-yielding and proceeds under mild conditions. The mechanism involves the nucleophilic attack of the amine on the thiocarbonyl group of TCDI, followed by the elimination of imidazole.[11]

Reaction Mechanism

The formation of a thioamide from an amine and TCDI is a straightforward nucleophilic substitution reaction.

Quantitative Data for Thioamide Synthesis

| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Primary Aliphatic Amine | N-Alkylthioamide | TCDI, Solvent, RT | Good to Excellent | [11] |

| Secondary Aliphatic Amine | N,N-Dialkylthioamide | TCDI, Solvent, RT | Good to Excellent | [11] |

| Aniline | N-Phenylthiobenzamide | TCDI, Benzene, RT | High | [11] |

Experimental Protocol: Synthesis of a Thioamide from an Amine

-

To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂), add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to afford the pure thioamide.

Applications in the Total Synthesis of Natural Products

The robustness and selectivity of reactions involving TCDI have made it a valuable tool in the total synthesis of complex natural products.

-

Corey-Winter Olefination: This reaction has been employed in the synthesis of various natural products containing intricate olefinic moieties. For instance, it has been a key step in the synthesis of molecules where the stereocontrolled formation of a double bond is crucial.

-

Barton-McCombie Deoxygenation: The mild conditions of this reaction make it ideal for late-stage deoxygenation in the synthesis of sensitive and complex molecules. It has been instrumental in the synthesis of deoxysugars, alkaloids, and other natural products where a hydroxyl group needs to be selectively removed without affecting other functional groups.[9][11] For example, a variation of this reaction was used in the total synthesis of pallescensin B.[8][9]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering reliable and often high-yielding methods for key functional group transformations. Its role as a safe and effective substitute for thiophosgene has cemented its importance in the synthetic chemist's toolbox. The Corey-Winter olefination, Barton-McCombie deoxygenation, and the synthesis of thioamides are just a few examples of its broad utility. For researchers and professionals in drug development, a thorough understanding of the applications and experimental nuances of TCDI is crucial for the efficient and innovative synthesis of complex organic molecules.

References

- 1. Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]

- 6. Corey-Winter Olefination | NROChemistry [nrochemistry.com]

- 7. Corey-Winter Olefin Synthesis [organic-chemistry.org]

- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 9. Barton-McCombie_deoxygenation [chemeurope.com]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

1,1'-Thiocarbonyldiimidazole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 1,1'-Thiocarbonyldiimidazole (TCDI). TCDI is a versatile and highly reactive reagent widely employed in organic synthesis, particularly in deoxygenation reactions and the formation of thiocarbonyl derivatives.

Chemical Properties and Structure

This compound is a yellow crystalline solid and is the sulfur analog of the peptide coupling reagent carbonyldiimidazole (CDI).[1][2] It is known for its high reactivity towards nucleophiles such as alcohols and amines.[3][4] While stable for long-term storage, it is sensitive to moisture and air and should be stored in a cool, dry place.[3][5][6] It is incompatible with strong oxidizing agents and strong acids.[5][6]

The structure of TCDI features a central thiocarbonyl group bonded to two imidazole (B134444) rings via their nitrogen atoms.[1] This arrangement makes the imidazole groups easily displaceable, rendering TCDI a safer and more manageable alternative to the highly toxic thiophosgene (B130339).[2][7]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₄S[2] |

| Molar Mass | 178.21 g/mol [2] |

| Appearance | Light yellow to brown powder/crystal[8] |

| Melting Point | 98-102 °C[5][9] |

| Boiling Point | ~342-390.8 °C (estimate)[3][10] |

| Density | ~1.3046-1.39 g/cm³ (estimate)[3][10] |

| Refractive Index | ~1.55-1.73 (estimate)[3][10] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran (B95107), and toluene[3][5] |

| InChI Key | RAFNCPHFRHZCPS-UHFFFAOYSA-N[2] |

| SMILES | C1=CN(C=N1)C(=S)N2C=CN=C2[2] |

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory.[2][7]

Experimental Protocol: Synthesis from Thiophosgene and Imidazole

This procedure describes the synthesis of TCDI by reacting thiophosgene with two equivalents of imidazole.[2][7]

Materials:

-

Thiophosgene (1 equivalent)

-

Imidazole (2 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve imidazole in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same anhydrous solvent to the cooled imidazole solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate (imidazole hydrochloride) is removed by filtration.

-

The solvent from the filtrate is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent.

Key Applications and Experimental Protocols

TCDI is a cornerstone reagent in several important organic transformations. Its utility stems from its ability to act as a thiocarbonylating agent, facilitating reactions such as the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation.[2][10]

Corey-Winter Olefin Synthesis

This reaction provides a stereospecific method for converting 1,2-diols into alkenes.[11][12] The process involves two main steps: the formation of a cyclic thiocarbonate from the diol and TCDI, followed by deoxygenation with a phosphite (B83602) reagent.[5][11]

Step 1: Formation of the Cyclic Thionocarbonate [5]

-

To a solution of the 1,2-diol (1.0 equivalent) in a suitable solvent such as toluene, add this compound (1.1 to 10 equivalents).

-

Reflux the reaction mixture and stir for an extended period (e.g., 48 hours), monitoring the reaction by TLC.

-

After cooling to room temperature, add a 1M HCl solution and an organic solvent like ethyl acetate.

-

Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain the cyclic thionocarbonate.

Step 2: Deoxygenation to the Alkene [5]

-

Dissolve the purified cyclic thionocarbonate in excess trimethyl phosphite.

-

Reflux the solution and stir for an extended period (e.g., 48 hours).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the desired alkene.

Caption: Experimental workflow for the Corey-Winter olefin synthesis.

Barton-McCombie Deoxygenation

This radical-mediated reaction deoxygenates alcohols, particularly secondary alcohols, to the corresponding alkanes.[13][14] The alcohol is first converted into a thiocarbonyl derivative, which then undergoes reduction.[14][15] TCDI is used to form an imidazole-1-thiocarbonyl derivative (an imidazolide) from the alcohol.[8][16]

-

Formation of the Thiocarbonyl Derivative: The alcohol is treated with one equivalent of this compound, typically under reflux in a solvent like toluene, to form the imidazolide.[8][16]

-

Radical Deoxygenation: The resulting thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH), to effect the deoxygenation.[13][14]

Caption: Logical workflow of the Barton-McCombie deoxygenation.

Synthesis of Thioamides and Thiocarbamates

TCDI readily reacts with nucleophiles.[3][4] Its reaction with amines leads to the formation of thioureas, and its reaction with alcohols can produce thiocarbamates.[2] This reactivity makes it a valuable reagent for the synthesis of these important classes of compounds, which are found in many pharmaceuticals and agrochemicals.[3]

Safety and Handling

This compound is an irritant and is harmful if swallowed.[12] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[5] Care should be taken to avoid contact with skin and eyes. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.[3][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Corey-Winter Olefin Synthesis [drugfuture.com]

- 3. This compound CAS#: 6160-65-2 [m.chemicalbook.com]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. Corey-Winter Olefination | NROChemistry [nrochemistry.com]

- 6. This compound | 6160-65-2 [chemicalbook.com]

- 7. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 8. This compound-Application_Chemicalbook [chemicalbook.com]

- 9. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. guidechem.com [guidechem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Barton-McCombie Reaction [organic-chemistry.org]

- 16. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

Synthesis of 1,1'-Thiocarbonyldiimidazole from Thiophosgene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1'-Thiocarbonyldiimidazole (TCDI) from thiophosgene (B130339) and imidazole (B134444). TCDI is a versatile reagent in organic synthesis, serving as a safer alternative to the highly toxic thiophosgene for the preparation of thioureas, thiocarbamates, and in various deoxygenation reactions.[1][2]

Reaction Principle and Stoichiometry

The synthesis of this compound involves the reaction of thiophosgene with two equivalents of imidazole.[2] The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride.

An excess of imidazole is typically employed to act as a base, neutralizing the hydrogen chloride byproduct and driving the reaction to completion. Drawing an analogy from the well-documented synthesis of 1,1'-carbonyldiimidazole (B1668759) (CDI) from phosgene (B1210022) in Organic Syntheses, a 1:4 molar ratio of thiophosgene to imidazole is recommended to ensure a high yield of the desired product.[3] In this setup, two equivalents of imidazole react to form TCDI, while the other two equivalents act as an acid scavenger.

Physicochemical Properties and Spectroscopic Data

This compound is a yellow, crystalline solid.[4] Proper handling and storage in a dry environment are crucial as it is sensitive to moisture.[5]

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄S | [2] |

| Molar Mass | 178.21 g/mol | [2] |

| Melting Point | 101-103 °C | [2] |

| Appearance | Yellow Powder | [4] |

| Solubility | Soluble in tetrahydrofuran (B95107), toluene, and dichloromethane. | [5] |

Spectroscopic Data:

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 8.14 (s, 2H), 7.55 (s, 2H), 7.12 (s, 2H) |

| ¹³C NMR | CDCl₃ | 182.5 (C=S), 136.9, 130.5, 117.8 |

Experimental Protocol

This protocol is adapted from established principles of similar reactions, such as the synthesis of 1,1'-carbonyldiimidazole.[3] Caution: Thiophosgene is highly toxic and corrosive. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

Thiophosgene (CSCl₂)

-

Imidazole (C₃H₄N₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane (B92381)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Thiophosgene: Cool the imidazole solution in an ice bath. Slowly add a solution of thiophosgene (1 equivalent) in anhydrous THF dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. A precipitate of imidazolium (B1220033) chloride will form.

-

Filtration: Filter the reaction mixture under a nitrogen atmosphere to remove the imidazolium chloride precipitate.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound as a yellow solid.

-

Purification: Recrystallize the crude product from a mixture of anhydrous THF and hexane to yield pure this compound. Dissolve the solid in a minimum amount of hot THF and then add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Reaction Pathway and Logic

The synthesis of this compound from thiophosgene and imidazole can be visualized as a two-step nucleophilic substitution reaction.

Caption: Reaction scheme for the synthesis of TCDI.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for TCDI synthesis and purification.

References

- 1. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 2. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C7H6N4S | CID 80264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

An In-depth Technical Guide to the Mechanism of Action of 1,1'-Thiocarbonyldiimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical reactivity and mechanistic pathways of 1,1'-thiocarbonyldiimidazole (TCDI). A versatile reagent in modern organic synthesis, TCDI is prized for its ability to act as a thiocarbonyl donor, facilitating a range of transformations critical to the synthesis of complex molecules. This document outlines its core mechanism of action, with a focus on its application in the Corey-Winter olefination and the Barton-McCombie deoxygenation, providing structured data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.

Core Reactivity

This compound is a sulfur analog of the peptide coupling reagent carbonyldiimidazole (CDI).[1][2][3] Its reactivity stems from the presence of two imidazole (B134444) rings attached to a thiocarbonyl group. The imidazole moieties are excellent leaving groups, rendering the central thiocarbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2][3] This fundamental reactivity allows TCDI to serve as a safe and effective substitute for the highly toxic thiophosgene.[1][2][3][4]

The general mechanism of action involves the nucleophilic attack of an alcohol or amine on the thiocarbonyl carbon of TCDI, leading to the displacement of one of the imidazole groups and the formation of a thiocarbonyl derivative. This initial activation step is central to the utility of TCDI in various synthetic transformations.

Key Applications and Mechanisms

The Corey-Winter olefination is a stereospecific method for the conversion of 1,2-diols to alkenes.[4][5][6][7] The reaction proceeds in two main stages: the formation of a cyclic thiocarbonate using TCDI, followed by a reductive elimination using a phosphite (B83602) reagent.[5][6]

Mechanism:

-

Formation of the Cyclic Thiocarbonate: The 1,2-diol reacts with TCDI to form a cyclic thiocarbonate.[5][6] This step involves the sequential nucleophilic attack of the hydroxyl groups of the diol on the TCDI, with the concomitant loss of two molecules of imidazole.

-

Reductive Elimination: The cyclic thiocarbonate is then treated with a trivalent phosphorus compound, typically trimethyl phosphite, which attacks the sulfur atom.[4][5][6][7] This leads to the formation of a carbene intermediate, which subsequently collapses to yield the alkene and carbon dioxide. An alternative mechanism suggests the attack of a second equivalent of the phosphite on a carbanion intermediate, avoiding a free carbene.[4][7] The reaction is stereospecific, meaning the stereochemistry of the starting diol dictates the stereochemistry of the resulting alkene (cis-diols give cis-alkenes and trans-diols give trans-alkenes).[4][5][7]

Quantitative Data: Corey-Winter Olefination

| Step | Reactants | Reagents | Solvent | Conditions | Yield |

| Thiocarbonate Formation | 1,2-diol | This compound (10 eq.) | Toluene | Reflux, 48h | 80% |

| Olefin Formation | Cyclic thionocarbonate | Trimethyl phosphite (P(OMe)₃) (10 mL) | Neat | Reflux, 48h | 93% |

Data extracted from a representative experimental procedure.[5]

Experimental Protocol: Corey-Winter Olefination [5]

Step 1: Formation of the Cyclic Thionocarbonate

-

To a solution of the 1,2-diol (1.0 eq) in toluene, add this compound (10.0 eq) at room temperature.

-

Reflux the reaction mixture for 48 hours.

-

Cool the mixture to room temperature and add 1M HCl solution and ethyl acetate.

-

Extract the organic phase with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the cyclic thionocarbonate.

Step 2: Formation of the Alkene

-

Dissolve the cyclic thionocarbonate (1.0 eq) in trimethyl phosphite.

-

Reflux the solution for 48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the desired alkene.

Mechanistic Diagrams

Caption: Mechanism of the Corey-Winter Olefination.

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an organic molecule.[8][9][10][11] TCDI is employed to convert the alcohol into a thiocarbonyl derivative, which can then undergo radical reduction.[1][2][8]

Mechanism:

-

Formation of a Thiocarbonyl Derivative: The alcohol is first treated with TCDI to form an imidazole-1-thiocarbonyl derivative (an imidazolide).[1][2] This step activates the hydroxyl group for the subsequent radical reaction.

-

Radical Initiation and Propagation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical from tributyltin hydride (Bu₃SnH).[8][11] The tributyltin radical attacks the sulfur atom of the thiocarbonyl derivative, leading to the cleavage of the C-O bond and the formation of an alkyl radical.[8] This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the deoxygenated product and regenerate the tributyltin radical, thus propagating the radical chain.[8][11]

Quantitative Data: Barton-McCombie Deoxygenation

| Step | Reactants | Reagents | Solvent | Conditions |

| Imidazolide (B1226674) Formation | Secondary Alcohol | This compound (1 eq.) | Dichloroethane | Reflux, 65°C |

| Radical Deoxygenation | Imidazole-1-thiocarbonyl derivative | Tributyltin hydride (Bu₃SnH), AIBN (cat.) | Toluene | Reflux |

Reaction conditions can vary depending on the substrate.[1][2]

Experimental Protocol: Barton-McCombie Deoxygenation (General Procedure)

Step 1: Formation of the Imidazole-1-thiocarbonyl Derivative

-

Treat a solution of the secondary alcohol (1.0 eq) with this compound (1.0 eq).

-

Reflux the mixture at approximately 65°C until the reaction is complete (monitored by TLC).[2]

-

Isolate the imidazolide product, typically through chromatographic purification.

Step 2: Radical Deoxygenation

-

Dissolve the imidazole-1-thiocarbonyl derivative in a suitable solvent such as toluene.

-

Add tributyltin hydride and a catalytic amount of AIBN.

-

Heat the reaction mixture to initiate the radical chain reaction.

-

Upon completion, quench the reaction and purify the product to obtain the deoxygenated alkane.

Mechanistic Diagrams

Caption: Mechanism of the Barton-McCombie Deoxygenation.

Experimental Workflow Overview

The following diagram illustrates a general experimental workflow for a synthetic transformation involving this compound.

Caption: General Experimental Workflow Using TCDI.

Conclusion

This compound is a powerful reagent in organic synthesis, primarily functioning as a thiocarbonyl transfer agent. Its utility is prominently demonstrated in the Corey-Winter olefination and the Barton-McCombie deoxygenation, where it facilitates the conversion of alcohols into reactive intermediates. The mechanisms of these reactions, characterized by the formation of thiocarbonyl derivatives followed by elimination or radical reduction, are well-established. The experimental protocols provided herein offer a practical guide for the application of TCDI in a laboratory setting. A thorough understanding of its reactivity and mechanistic pathways is essential for its effective use in the synthesis of novel chemical entities.

References

- 1. This compound-Application_Chemicalbook [chemicalbook.com]

- 2. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 3. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Corey-Winter Olefination | NROChemistry [nrochemistry.com]

- 6. google.com [google.com]

- 7. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]

- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Barton-McCombie_deoxygenation [chemeurope.com]

- 11. Barton-McCombie Reaction [organic-chemistry.org]

An In-depth Technical Guide to 1,1'-Thiocarbonyldiimidazole (TCDI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile and highly reactive reagent widely employed in organic synthesis. As the sulfur analog of the peptide coupling reagent carbonyldiimidazole (CDI), TCDI serves as a safer alternative to the highly toxic thiophosgene.[1] Its utility spans a range of chemical transformations, including the synthesis of thioamides and thiocarbamates, the Corey-Winter olefin synthesis, and the Barton-McCombie deoxygenation. This guide provides a comprehensive overview of the physical and chemical properties of TCDI, detailed experimental protocols for the determination of its key characteristics, and a mechanistic exploration of its primary applications in synthetic chemistry.

Physical and Chemical Properties

TCDI is a yellow crystalline powder that is stable under anhydrous conditions but is sensitive to moisture and air.[2][3] It is soluble in several common organic solvents, facilitating its use in a variety of reaction conditions.[2][3]

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of TCDI. It is important to note that while the melting point has been experimentally determined, the boiling point and density are currently based on estimations and should be treated as such.

Table 1: General and Physical Properties of TCDI

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₄S | [1] |

| Molar Mass | 178.21 g/mol | [1] |

| Appearance | Yellow powder | [4] |

| Melting Point | 98-102 °C (lit.) | [3][5] |

| Boiling Point | 342 °C (rough estimate) | [2] |

| Density | 1.3046 g/cm³ (rough estimate) | [2] |

| pKa | 1.96 ± 0.10 (Predicted) | [2] |

Table 2: Solubility Profile of TCDI

| Solvent | Solubility | Reference |

| Water | Decomposes | [2] |

| Tetrahydrofuran (THF) | Soluble | [2][6] |

| Toluene | Soluble | [2][6] |

| Dichloromethane (DCM) | Soluble | [2][6] |

Experimental Protocols

Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following are detailed, generalized methodologies for the key experiments cited for determining the physical properties of organic compounds like TCDI.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the organic solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of the dry crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil) so that the heat transfer is uniform.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. For compounds that may decompose at their atmospheric boiling point, the determination can be carried out under reduced pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube or oil bath) or a heating block

-

Beaker

Procedure (Capillary Method):

-

Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is suspended in a heating bath.

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A small, measured amount of the solute is added to a measured volume of the solvent. The mixture is agitated, and the extent of dissolution is observed.

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer or shaker

Procedure:

-

Preparation: A small, known amount (e.g., 10 mg) of the solid compound is placed in a test tube.

-

Solvent Addition: A small, measured volume (e.g., 1 mL) of the solvent is added to the test tube.

-

Agitation: The test tube is stoppered and shaken vigorously or vortexed for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, the compound is classified as sparingly soluble or insoluble. The process can be repeated with increasing amounts of solvent to determine the approximate solubility limit. For TCDI, its decomposition in water would be observed as gas evolution and the formation of a precipitate.

Chemical Reactivity and Synthetic Applications

TCDI is a valuable reagent in organic synthesis due to the facile displacement of its imidazole (B134444) groups.[1] This reactivity allows it to serve as a thiocarbonyl transfer agent in several important transformations.

Corey-Winter Olefin Synthesis

The Corey-Winter olefin synthesis is a stereospecific method for converting 1,2-diols into olefins. TCDI is used to form a cyclic thiocarbonate intermediate from the diol.

Caption: Corey-Winter Olefin Synthesis Workflow.

Mechanism: The reaction proceeds in two main steps. First, the 1,2-diol reacts with TCDI to form a cyclic thiocarbonate, with the elimination of two molecules of imidazole. In the second step, the thiocarbonate is treated with a phosphite, which abstracts the sulfur atom to generate a carbene intermediate. This intermediate then collapses, releasing carbon dioxide and forming the desired alkene in a stereospecific manner.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-based reaction that removes a hydroxyl group from an alcohol. The alcohol is first converted to a thiocarbonyl derivative, which can be achieved using TCDI.

Caption: Barton-McCombie Deoxygenation Pathway.

Mechanism: The alcohol is first converted to a thiocarbonyl derivative. A radical initiator, such as azobisisobutyronitrile (AIBN), generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH). This radical attacks the sulfur atom of the thiocarbonyl derivative, leading to the formation of an alkyl radical. The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the deoxygenated product (alkane) and regenerate the tributyltin radical, thus propagating the radical chain reaction.

Synthesis of Thioamides and Thiocarbamates

TCDI is a highly effective reagent for the synthesis of thioamides and thiocarbamates from amines and alcohols, respectively. The high reactivity of the thiocarbonyl group in TCDI facilitates the nucleophilic attack by the amine or alcohol.

Caption: Synthesis of Thioamides and Thiocarbamates using TCDI.

Mechanism: The synthesis of both thioamides and thiocarbamates proceeds through a similar nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbon of the thiocarbonyl group in TCDI. This forms a tetrahedral intermediate. The intermediate then collapses, and one of the imidazole groups acts as a good leaving group, resulting in the formation of the corresponding thioamide or thiocarbamate and a molecule of imidazole.

Safety and Handling

TCDI is an irritant and is harmful if swallowed. It is also sensitive to moisture and air, and should be stored in a cool, dry place in a tightly sealed container.[2] When handling TCDI, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a safe and efficient means of introducing a thiocarbonyl group. Its well-defined reactivity and broad functional group tolerance make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its physical and chemical properties, coupled with established experimental protocols and a clear grasp of its reaction mechanisms, is essential for its effective and safe utilization in the laboratory. This guide provides a foundational resource to aid in the successful application of TCDI in a variety of synthetic endeavors.

References

- 1. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 6160-65-2 [m.chemicalbook.com]

- 3. This compound | 6160-65-2 [chemicalbook.com]

- 4. This compound | C7H6N4S | CID 80264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N′-硫羰基二咪唑 ≥95.0% (S) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, tech 90% | Fisher Scientific [fishersci.ca]

The Advent and Application of a Versatile Thiocarbonyl Transfer Reagent: A Technical Guide to 1,1'-Thiocarbonyldiimidazole

For researchers, scientists, and professionals in drug development, the quest for efficient and selective reagents is perpetual. Among the arsenal (B13267) of tools available for modern organic synthesis, 1,1'-Thiocarbonyldiimidazole (TCDI) has carved a significant niche. This technical guide delves into the discovery, history, and core applications of TCDI, providing a comprehensive resource complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Discovery and Historical Context

The story of this compound (TCDI) begins in the early 1960s, a period of significant innovation in synthetic organic chemistry. While the analogous oxygen-containing compound, 1,1'-carbonyldiimidazole (B1668759) (CDI), had already demonstrated its utility, the synthesis and characterization of its sulfur counterpart remained to be documented.

The first reported synthesis of TCDI is attributed to W. Ried and B. K. M. Beck in 1961. Their work, published in Chemische Berichte, described the reaction of thiophosgene (B130339) with two equivalents of imidazole (B134444) to produce the crystalline TCDI. This discovery provided chemists with a new, versatile reagent for thiocarbonyl transfer, offering a safer and more manageable alternative to the highly toxic and gaseous thiophosgene.

The true impact of TCDI on synthetic chemistry became evident with its application in seminal named reactions. In 1963, E. J. Corey and R. A. E. Winter reported the stereospecific conversion of 1,2-diols to olefins, a transformation now famously known as the Corey-Winter olefin synthesis. A key step in this reaction involves the use of TCDI to form a cyclic thionocarbonate intermediate.

A dozen years later, in 1975, Sir Derek H. R. Barton and Stuart W. McCombie published their landmark paper on the deoxygenation of secondary alcohols, a reaction that now bears their names. The Barton-McCombie deoxygenation utilizes a radical mechanism, and TCDI proved to be an effective reagent for the initial conversion of the alcohol into a thiocarbonyl derivative, a critical step for the subsequent radical cleavage. These pioneering applications solidified the importance of TCDI in the synthetic chemist's toolkit.

Synthesis of this compound

The most common and historically significant method for preparing TCDI is the reaction of thiophosgene with imidazole.[1] This reaction proceeds readily, with the imidazole acting as a nucleophile and a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol

A solution of imidazole in a suitable anhydrous solvent (such as tetrahydrofuran (B95107) or benzene) is cooled in an ice bath. To this stirred solution, a solution of thiophosgene in the same solvent is added dropwise. The reaction is typically exothermic and results in the precipitation of imidazolium (B1220033) chloride. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The salt byproduct is then removed by filtration, and the solvent is evaporated from the filtrate under reduced pressure to yield the crude TCDI, which can be further purified by recrystallization.

Quantitative Data for Synthesis

| Reactants (Molar Ratio) | Solvent | Temperature | Reaction Time | Yield | Melting Point | Reference |

| Thiophosgene : Imidazole (1:4) | Anhydrous Benzene | 0 °C to RT | 1 hour | 97% | 101-103 °C | Ried and Beck, 1961 |

Note: The original literature should be consulted for precise experimental details.

Key Applications and Experimental Protocols

TCDI's utility stems from the reactivity of the C=S bond and the ability of the imidazole groups to act as good leaving groups. This allows for the efficient transfer of the thiocarbonyl moiety to various nucleophiles.

The Corey-Winter Olefin Synthesis

This reaction provides a stereospecific method for the conversion of 1,2-diols to alkenes. The stereospecificity arises from the syn-elimination of the cyclic thionocarbonate.

Step 1: Formation of the Cyclic Thionocarbonate A solution of the 1,2-diol and this compound in an anhydrous solvent (e.g., toluene, THF) is heated at reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude thionocarbonate is then purified, typically by column chromatography.

Step 2: Reductive Elimination The purified cyclic thionocarbonate is dissolved in a high-boiling phosphite (B83602) ester, such as trimethyl phosphite or triethyl phosphite, and heated to reflux. The phosphite acts as a thiophile, abstracting the sulfur atom and leading to the formation of the alkene. The volatile byproducts are removed by distillation, and the desired alkene is purified by chromatography or distillation.

| Diol Substrate | TCDI (equivalents) | Solvent (Step 1) | Reaction Conditions (Step 1) | Yield (Thionocarbonate) | Reducing Agent (Step 2) | Reaction Conditions (Step 2) | Yield (Alkene) | Reference |

| cis-Cyclododecane-1,2-diol | 1.1 | Acetone | Reflux, 18 h | 90% | Trimethyl phosphite | 110 °C, 48 h | 85% (cis-Cyclododecene) | Corey & Winter, 1963 |

| trans-Cyclododecane-1,2-diol | 1.1 | Acetone | Reflux, 18 h | 92% | Trimethyl phosphite | 110 °C, 48 h | 87% (trans-Cyclododecene) | Corey & Winter, 1963 |

The Barton-McCombie Deoxygenation

This reaction allows for the replacement of a hydroxyl group with a hydrogen atom via a radical-mediated pathway. TCDI is used to convert the alcohol into a thiocarbonyl derivative, which is a prerequisite for the subsequent radical reaction.[2][3]

Step 1: Formation of the Thiocarbonyl Derivative The alcohol is dissolved in an anhydrous solvent (e.g., THF, toluene) and treated with this compound. The reaction is often carried out at room temperature or with gentle heating. Once the formation of the imidazolyl thiocarbonate is complete, the solvent is removed.

Step 2: Radical-Mediated Reduction The crude thiocarbonyl derivative is dissolved in a suitable solvent (e.g., toluene, benzene) containing a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride). The mixture is heated to initiate the radical chain reaction. After the reaction is complete, the solvent is removed, and the product is purified by chromatography to remove the tin byproducts.

| Alcohol Substrate | TCDI (equivalents) | Solvent (Step 1) | Reaction Conditions (Step 1) | Hydrogen Donor (Step 2) | Initiator (Step 2) | Solvent (Step 2) | Reaction Conditions (Step 2) | Yield (Alkane) | Reference |

| Cholesterol | 1.5 | Toluene | Reflux, 4 h | Tributyltin hydride | AIBN | Toluene | Reflux, 1 h | >90% | Barton & McCombie, 1975 |

Mechanistic Pathways and Workflows

To visualize the chemical transformations and logical flow of the processes described, the following diagrams are provided in the DOT language.

Caption: Synthesis of this compound.

Caption: Workflow of the Corey-Winter Olefin Synthesis.

Caption: Mechanism of the Barton-McCombie Deoxygenation.

Conclusion

Since its discovery over six decades ago, this compound has proven to be an indispensable reagent in organic synthesis. Its ability to serve as a safe and effective thiocarbonylating agent has been instrumental in the development of powerful synthetic methodologies, most notably the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation. The detailed protocols and quantitative data provided herein offer a practical guide for researchers looking to employ this versatile reagent in their own synthetic endeavors. As the demand for more efficient and selective chemical transformations continues to grow, the legacy and utility of TCDI are certain to endure.

References

Stability and Storage of 1,1'-Thiocarbonyldiimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1'-Thiocarbonyldiimidazole (TCDI), a versatile reagent in organic synthesis. Due to its sensitivity to environmental factors, proper handling and storage are paramount to ensure its reactivity and purity. This document outlines the known stability profile of TCDI, recommended storage protocols, and proposes a detailed experimental workflow for conducting stability studies.

Introduction

This compound (TCDI) is a thiourea-containing compound widely utilized as a safer alternative to thiophosgene (B130339) in various chemical transformations.[1] Its applications include the Corey-Winter olefin synthesis, Barton-McCombie deoxygenation, and the formation of thioamides and thiocarbamates.[2][3][4] The reactivity of TCDI stems from the facile displacement of its imidazole (B134444) groups.[3][4] However, this inherent reactivity also contributes to its instability in the presence of nucleophiles, most notably water. This guide aims to provide a detailed understanding of the factors influencing TCDI's stability and to offer clear protocols for its appropriate storage and handling.

Physicochemical Properties and Stability Profile

TCDI is a yellow crystalline solid with a melting point range of 98-102 °C.[5] It is generally considered stable when stored under appropriate conditions, allowing for long-term use in laboratory settings.[6] However, it is highly sensitive to both moisture and air.[6]

Key Stability Considerations:

-

Moisture/Humidity: TCDI readily reacts with water, leading to its decomposition.[6][7] This hydrolysis is the primary degradation pathway and results in the loss of the reagent's efficacy. Therefore, exposure to atmospheric moisture must be strictly avoided.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition. The recommended storage temperature for TCDI is between 2°C and 8°C.[5]

-

Incompatible Substances: TCDI is incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances should be prevented to avoid vigorous and potentially hazardous reactions.

Quantitative Stability Data

While the qualitative sensitivity of TCDI to moisture is well-established, specific quantitative data on its degradation kinetics under various conditions is not extensively published. To ensure the reliability of experimental results, it is crucial for researchers to either use freshly opened reagents or to re-evaluate the purity of TCDI that has been stored for an extended period. The following table summarizes the recommended storage conditions based on supplier information.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Incompatibilities | Store away from strong acids and strong oxidizing agents | To prevent chemical reactions. |

Proposed Experimental Protocol for Stability Assessment

The following is a proposed protocol for conducting an accelerated stability study on this compound, based on general guidelines for forced degradation studies of pharmaceuticals and moisture-sensitive compounds.[2][8][9]

Objective: To determine the degradation profile of TCDI under accelerated temperature and humidity conditions.

Materials:

-

This compound (of known initial purity)

-

Controlled environment stability chambers

-

Inert gas (Argon or Nitrogen)

-

Anhydrous solvents (e.g., acetonitrile, tetrahydrofuran)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Hermetically sealed vials

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of TCDI into several series of hermetically sealed vials.

-

Purge each vial with an inert gas before sealing to displace any residual air and moisture.

-

Prepare a control set of samples to be stored under the recommended conditions (2-8°C, inert atmosphere).

-

-

Stress Conditions:

-

Place the experimental sets of vials into stability chambers under the following conditions:

-

40°C / 75% Relative Humidity (RH)

-

50°C / 75% RH

-

60°C / 75% RH

-

-

-

Time Points:

-

Withdraw one vial from each stress condition and the control condition at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

-

-

Sample Analysis:

-

At each time point, dissolve the contents of the withdrawn vial in a known volume of an appropriate anhydrous solvent (e.g., acetonitrile) to a target concentration (e.g., 100 µg/mL).

-

Immediately analyze the sample by a validated stability-indicating HPLC method. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, and UV detection at an appropriate wavelength (e.g., 254 nm).[3]

-

Quantify the remaining percentage of intact TCDI against the control sample and determine the concentration of any significant degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining TCDI against time for each condition.

-

The degradation rate at different temperatures can be used to model the degradation at normal storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[8]

-

Visualizations

The following diagrams illustrate the proposed experimental workflow for stability testing and the presumed primary degradation pathway of TCDI.

Caption: Proposed experimental workflow for TCDI stability testing.

References

- 1. jps.usm.my [jps.usm.my]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pharm-community.com [pharm-community.com]

- 8. benchchem.com [benchchem.com]

- 9. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Safety and Handling of 1,1'-Thiocarbonyldiimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile reagent widely employed in organic synthesis, particularly for the deoxygenation of vicinal diols in the Corey-Winter olefin synthesis, as a safer alternative to thiophosgene, and in the synthesis of thioamides and thiocarbamates.[1][2] While it is recognized for its stability and ease of handling compared to some other reagents, adherence to strict safety protocols is crucial to mitigate potential hazards.[3] This guide provides a comprehensive overview of the safety and handling precautions for TCDI, based on available safety data sheets and technical information.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented below. It is important to note that specific permissible exposure limits (PELs) from bodies such as OSHA, NIOSH, or ACGIH have not been established for this compound.[4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₄S | [4][6] |

| Molecular Weight | 178.21 g/mol | [4][6] |

| Appearance | Bright yellow powder | [4] |

| Melting Point | 98-103 °C (lit.) | [2][6] |

| Solubility | Decomposes in water. Soluble in dichloromethane, tetrahydrofuran, toluene. | [3][4][7] |

| Storage Temperature | 2-8°C (Refrigerated) | [4][6] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][6][8] |

| Signal Word | Warning | [6][9] |

Health Hazard Information

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

The toxicological properties of this material have not been fully investigated, and chronic effects are not known.[4] Therefore, it is crucial to handle this chemical with caution and minimize all potential exposures.

Handling and Storage Protocols

Proper handling and storage procedures are essential for maintaining the integrity of TCDI and ensuring the safety of laboratory personnel.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower in close proximity to the workstation.[11]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling TCDI:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][10] Chemically resistant gloves should be inspected prior to use.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10] A dust mask of type N95 (US) is also suggested.[6]

-

Clothing: Wear a lab coat or other appropriate protective clothing to minimize contact with skin.[4]

3.3. General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid breathing dust.[10]

-

Avoid ingestion and inhalation.[4]

-

Do not allow contact with water, as it is moisture-sensitive and hygroscopic.[3][4] Keep from contact with moist air and steam.[4]

3.4. Storage Procedures

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3][4]

-

Keep the container tightly closed to prevent decomposition due to moisture.[3]

-

It is recommended to store the material under refrigeration at 2-8°C.[4][6]

-

Store locked up.[10]

-

Store away from direct sunlight.[3]

First Aid Measures

In the event of exposure to TCDI, the following first aid procedures should be followed immediately.

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [4][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse. | [4][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid. | [4] |

Note to Physician: Treat symptomatically and supportively.[4]

Accidental Release and Disposal

5.1. Accidental Release

-

Ensure adequate ventilation.[11]

-

Use personal protective equipment as required.[11]

-

Avoid dust formation.[11]

-

Sweep up and shovel the material into suitable containers for disposal.[11]

-

Prevent the chemical from entering drains.[11]

5.2. Disposal

-

Dispose of contents/container to an approved waste disposal plant.[5][10]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[11]

Incompatibilities and Decomposition

-

Incompatible Materials: TCDI is incompatible with strong oxidizing agents and strong acids.[7][11] It is also sensitive to moisture and water.[3][4]

-

Hazardous Decomposition Products: Upon combustion, TCDI may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[10][11]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound-Application_Chemicalbook [chemicalbook.com]

- 2. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. aksci.com [aksci.com]

- 6. N,N′-硫羰基二咪唑 ≥95.0% (S) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 6160-65-2 [chemicalbook.com]

- 8. This compound | C7H6N4S | CID 80264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 90%, Tech. | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Solubility Profile of 1,1'-Thiocarbonyldiimidazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1'-Thiocarbonyldiimidazole (TCDI), a versatile reagent in organic synthesis. This document collates available solubility data, outlines experimental protocols for its determination, and presents key reaction workflows where TCDI is a critical component.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data for this compound in various organic solvents. However, qualitative descriptions of its solubility are consistently reported. This information is summarized in the table below. It is important to note that TCDI is sensitive to moisture and will decompose in water.[1][2][3][4]

| Solvent | Qualitative Solubility |

| Tetrahydrofuran (THF) | Soluble[1][5][6] |

| Toluene | Soluble[1][5][6] |

| Dichloromethane (DCM) | Soluble[1][5][6] |

| Acetonitrile | Implied soluble for use in reactions[7] |

| Water | Decomposes[1][2][3][4] |

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of a moisture-sensitive compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound (TCDI)

-

Anhydrous organic solvent of interest (e.g., THF, Toluene, DCM)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or similar oven-dried glassware with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or a similar quantitative analytical instrument

-

Volumetric flasks and appropriate Class A glassware

Procedure:

-

Preparation of Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: Assemble the Schlenk flask with a magnetic stir bar and purge with an inert gas for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.

-

Solvent Addition: Using a syringe, transfer a precise volume of the anhydrous organic solvent into the Schlenk flask.

-

TCDI Addition: Weigh a known amount of TCDI and add it to the solvent in the Schlenk flask in small portions while stirring. Continue adding TCDI until a persistent excess of solid is observed, indicating that a saturated solution has been formed.

-

Equilibration: Seal the flask and allow the suspension to stir at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE syringe filter) to remove any undissolved particles.

-

Dilution and Analysis: Transfer the filtered aliquot to a volumetric flask and dilute with a known volume of the same solvent. Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of TCDI.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

Key Reaction Workflows Involving this compound

This compound is a key reagent in several important organic transformations, most notably the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation.

Corey-Winter Olefin Synthesis

The Corey-Winter olefin synthesis is a two-step method for the stereospecific conversion of 1,2-diols to alkenes.[8][9][10][11] TCDI is used in the first step to form a cyclic thiocarbonate.[8][10][11]

Caption: Corey-Winter Olefin Synthesis Workflow.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[12][13][14][15] The alcohol is first converted to a thiocarbonyl derivative, which can be achieved using TCDI. This derivative then undergoes a radical-initiated reduction.[12][15]

Caption: Barton-McCombie Deoxygenation Workflow.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound CAS#: 6160-65-2 [m.chemicalbook.com]

- 3. This compound, 90%, Tech. | Fisher Scientific [fishersci.ca]

- 4. lifechempharma.com [lifechempharma.com]

- 5. This compound | 6160-65-2 [chemicalbook.com]

- 6. This compound, tech 90% | Fisher Scientific [fishersci.ca]

- 7. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Corey-Winter Olefination | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 15. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1,1'-Thiocarbonyldiimidazole: A Technical Guide